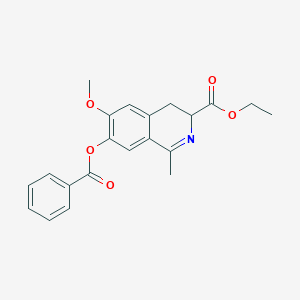
ethyl 7-benzoyloxy-6-methoxy-1-methyl-3,4-dihydroisoquinoline-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Isoquinolinecarboxylic acid, 7-(benzoyloxy)-3,4-dihydro-6-methoxy-1-methyl-, ethyl ester is a complex organic compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline This particular compound is characterized by its unique structure, which includes a benzoyloxy group, a methoxy group, and an ethyl ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isoquinolinecarboxylic acid, 7-(benzoyloxy)-3,4-dihydro-6-methoxy-1-methyl-, ethyl ester can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals, can be employed to produce isoquinoline derivatives under acidic conditions . Additionally, palladium-catalyzed coupling reactions and copper-catalyzed cyclizations have been reported to yield isoquinoline derivatives efficiently .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Industrial methods may also incorporate green chemistry principles to minimize environmental impact and reduce the use of hazardous reagents.
Analyse Chemischer Reaktionen
Types of Reactions
3-Isoquinolinecarboxylic acid, 7-(benzoyloxy)-3,4-dihydro-6-methoxy-1-methyl-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert specific functional groups into their corresponding reduced forms.
Substitution: Substitution reactions, such as nucleophilic substitution, can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted isoquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
3-Isoquinolinecarboxylic acid, 7-(benzoyloxy)-3,4-dihydro-6-methoxy-1-methyl-, ethyl ester has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s structural features make it a potential candidate for studying biological processes and interactions.
Industry: It can be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 3-Isoquinolinecarboxylic acid, 7-(benzoyloxy)-3,4-dihydro-6-methoxy-1-methyl-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, isoquinoline derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isoquinoline-3-carboxylic acid: A simpler isoquinoline derivative with similar structural features.
7-Chloro-3-isoquinolinecarboxylic acid, ethyl ester: A chlorinated derivative with distinct chemical properties.
3-Isoquinolinecarboxylic acid, 7-chloro-, ethyl ester:
Uniqueness
3-Isoquinolinecarboxylic acid, 7-(benzoyloxy)-3,4-dihydro-6-methoxy-1-methyl-, ethyl ester stands out due to its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the benzoyloxy and methoxy groups, along with the ethyl ester, distinguishes it from other isoquinoline derivatives and enhances its versatility in various applications.
Eigenschaften
CAS-Nummer |
115851-97-3 |
|---|---|
Molekularformel |
C21H21NO5 |
Molekulargewicht |
367.4 g/mol |
IUPAC-Name |
ethyl 7-benzoyloxy-6-methoxy-1-methyl-3,4-dihydroisoquinoline-3-carboxylate |
InChI |
InChI=1S/C21H21NO5/c1-4-26-21(24)17-10-15-11-18(25-3)19(12-16(15)13(2)22-17)27-20(23)14-8-6-5-7-9-14/h5-9,11-12,17H,4,10H2,1-3H3 |
InChI-Schlüssel |
WMTKMTTZLJAXPA-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1CC2=CC(=C(C=C2C(=N1)C)OC(=O)C3=CC=CC=C3)OC |
Kanonische SMILES |
CCOC(=O)C1CC2=CC(=C(C=C2C(=N1)C)OC(=O)C3=CC=CC=C3)OC |
Synonyme |
3-Isoquinolinecarboxylic acid, 7-(benzoyloxy)-3,4-dihydro-6-methoxy-1-methyl-, ethyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















